(2E)-N-benzyl-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Colorimetric Sensing of Fluoride Anions : A derivative of the compound was synthesized and used for the naked-eye detection of fluoride anion in solution. This application is particularly useful in environmental monitoring and analysis (Younes et al., 2020).
Inhibition of Zika Virus Replication : Another study found a variant of this compound to be a potent inhibitor of Zika virus replication, demonstrating potential as an antiviral treatment. The compound targets the formation of the virus's replication compartments (Riva et al., 2021).
Development of Polyamides and Polyimides : Derivatives of this compound have been used in the synthesis of polyamides and polyimides. These materials have applications in various industries, including electronics and aerospace, due to their excellent thermal stability and mechanical properties (Hsiao et al., 2000; Imai et al., 1984).
Electrochromic and Electrofluorescent Applications : Certain polyamides containing derivatives of this compound have been shown to exhibit reversible electrochromic characteristics, making them suitable for applications like smart windows and display technologies (Sun et al., 2016).
Pervaporation Applications : Aromatic polyamides derived from similar compounds have been explored for their use in pervaporation processes, a method of separating mixtures through selective permeation and evaporation, commonly used in chemical processing (Wang, 2001).
Fluorescence Properties in Chemical Analysis : Some derivatives exhibit fluorescence properties, which can be useful in chemical sensing and analysis (Josefík et al., 2012).
Synthesis of Anticonvulsant Compounds : Trifluoromethylated derivatives of enaminones, related to this compound, have been explored for potential anticonvulsant properties, demonstrating a new avenue in the treatment of epilepsy (Amaye et al., 2021).
Research in Neurology : A radioiodinated variant was used in imaging studies to understand serotonin receptor dynamics in Alzheimer's disease, highlighting its application in neurological research (Kepe et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(4-fluoroanilino)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c18-15-6-8-16(9-7-15)20-12-14(10-19)17(22)21-11-13-4-2-1-3-5-13/h1-9,12,20H,11H2,(H,21,22)/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRMIRIKNZGQNJ-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CNC2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/NC2=CC=C(C=C2)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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